molecular formula C12H11NO2S B1450831 1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 867330-01-6

1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

Cat. No.: B1450831
CAS No.: 867330-01-6
M. Wt: 233.29 g/mol
InChI Key: CVFSPXYVIUTMQL-UHFFFAOYSA-N
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Description

1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with 4-Hydroxyacetophenone monooxygenase, an enzyme found in Pseudomonas fluorescens, which transforms it into O-acetyl hydroquinone . This interaction highlights its potential role in oxidative biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest in the G1/G0 phase in HT-29 human colon adenocarcinoma cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it upregulates pro-apoptotic proteins such as Bax and PUMA while also increasing anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The thiazole ring in its structure allows for versatile interactions, including donor-acceptor and nucleophilic reactions . These interactions can activate or inhibit biochemical pathways and enzymes, thereby influencing cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be beneficial. For instance, thiazole derivatives have shown varying degrees of biological activity depending on the dosage, with some compounds exhibiting significant antimicrobial and antiproliferative activities .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 4-Hydroxyacetophenone monooxygenase, which converts it into O-acetyl hydroquinone . This interaction suggests its role in oxidative metabolism and highlights its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement and localization. The compound’s solubility and partition coefficients also influence its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its precise role in cellular processes .

Properties

IUPAC Name

1-[2-(4-hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-11(8(2)14)16-12(13-7)9-3-5-10(15)6-4-9/h3-6,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFSPXYVIUTMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867330-01-6
Record name 1-[2-(4-hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.